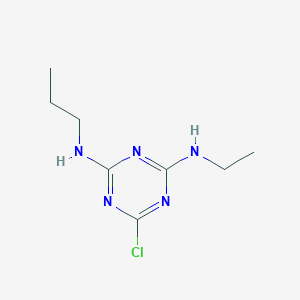

6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine

Description

Propriétés

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-3-5-11-8-13-6(9)12-7(14-8)10-4-2/h3-5H2,1-2H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLRLYVGXPSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)NCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536638 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90952-64-0 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of ametryn (6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine)

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for ametryn (IUPAC name: N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine), a selective triazine herbicide. Ametryn is a crucial tool in modern agriculture for the pre- and post-emergence control of annual broadleaf and grass weeds in various crops.[1] This document delves into the core chemical principles, reaction mechanisms, and practical methodologies for its synthesis, tailored for an audience of researchers, scientists, and professionals in drug development and agrochemical synthesis. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction to Ametryn: A Triazine Herbicide

Ametryn belongs to the s-triazine class of herbicides, which are characterized by a 1,3,5-triazine ring structure.[2] Its herbicidal activity stems from its ability to inhibit photosynthesis at photosystem II, disrupting the electron transport chain and leading to the death of susceptible plants.[3][4][5] Ametryn is a selective, systemic herbicide absorbed through both the roots and foliage, with translocation primarily occurring acropetally in the xylem to accumulate in the apical meristems.[2] It is widely used in crops such as sugarcane, pineapple, bananas, and corn.[2][6]

Chemical and Physical Properties

A comprehensive understanding of ametryn's properties is fundamental for its synthesis, formulation, and application.

| Property | Value | Source |

| IUPAC Name | N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | [2] |

| CAS Number | 834-12-8 | [2][6] |

| Molecular Formula | C₉H₁₇N₅S | [1][2] |

| Molecular Weight | 227.33 g/mol | [1][7] |

| Appearance | White to off-white crystalline solid | [1][8] |

| Melting Point | 84-89 °C (183-192 °F) | [2][6] |

| Water Solubility | 185-200 mg/L at 20-25 °C | [6][9] |

| Solubility in Organic Solvents | Soluble in methanol, acetone, and toluene | [2][6] |

| Stability | Stable in neutral, weakly acidic, and weakly alkaline media. Hydrolyzed by strong acids and alkalis.[2] |

The Chemistry of Ametryn Synthesis: A Stepwise Approach

The synthesis of ametryn, and other s-triazine herbicides, is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The foundational starting material for most triazine herbicides is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.

The Principle of Sequential Nucleophilic Substitution

Cyanuric chloride possesses three highly reactive chlorine atoms. The key to synthesizing asymmetrically substituted triazines like ametryn lies in the differential reactivity of these chlorine atoms. The substitution of one chlorine atom with an electron-donating group (like an amino group) deactivates the remaining chlorine atoms towards further nucleophilic attack. This electronic effect allows for a controlled, stepwise substitution by carefully managing the reaction temperature.[10]

A general rule of thumb for the reaction of cyanuric chloride with nucleophiles is:

-

First substitution: Occurs at low temperatures (e.g., 0-5 °C).

-

Second substitution: Requires moderate temperatures (e.g., room temperature to 40-50 °C).

-

Third substitution: Necessitates higher temperatures (e.g., >80 °C).

This principle is paramount in designing a high-yield synthesis of ametryn, preventing the formation of undesired symmetrical or polysubstituted byproducts.

Primary Synthetic Pathways to Ametryn

The industrial production of ametryn typically starts from atrazine (N-ethyl-N'-(1-methylethyl)-6-chloro-1,3,5-triazine-2,4-diamine), which is itself synthesized from cyanuric chloride.[8] The final step involves the substitution of the remaining chlorine atom on the atrazine molecule with a methylthio (-SCH₃) group.

Synthesis Route 1: Thiolation of Atrazine with Methyl Mercaptan

This is a widely employed method for the synthesis of ametryn.[8][11][12] It involves the reaction of atrazine with methyl mercaptan (methanethiol) in the presence of a base.

Reaction:

Atrazine + CH₃SH + NaOH → Ametryn + NaCl + H₂O

Causality and Experimental Choices:

-

Nucleophile: Methyl mercaptan is a potent nucleophile, particularly in its deprotonated form, the methanethiolate anion (CH₃S⁻), which is generated in situ by the base.

-

Base: Sodium hydroxide (NaOH) is a cost-effective and efficient base for deprotonating the methyl mercaptan, thereby increasing its nucleophilicity.[8]

-

Solvent: An alcoholic solvent such as isopropanol or methanol is often used.[12][13] It helps to dissolve the reactants and facilitate the reaction.

-

Temperature and Pressure: The reaction is typically carried out at elevated temperatures (70-120 °C) and under pressure in a closed system to prevent the escape of the volatile methyl mercaptan (boiling point: 6 °C).[12]

Workflow Diagram:

Caption: Workflow for the synthesis of ametryn from atrazine.

Synthesis Route 2: Methylation of a Mercapto-triazine Intermediate

An alternative pathway involves first creating the mercapto-triazine intermediate, followed by methylation.[2][8]

Step 1: Synthesis of 2-mercapto-4-ethylamino-6-isopropylamino-1,3,5-triazine

This step involves reacting atrazine with a sulfur source, such as sodium hydrosulfide (NaSH) or sodium disulfide (Na₂S₂), to replace the chlorine with a thiol (-SH) group.[14]

Step 2: Methylation

The resulting mercapto-triazine intermediate is then reacted with a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), in the presence of a base (e.g., NaOH) to yield ametryn.[2][8][11]

Causality and Experimental Choices:

-

Methylating Agent: Dimethyl sulfate is a powerful and common methylating agent. However, it is highly toxic and requires careful handling.

-

Two-Step Process: While this route is chemically feasible, it involves an additional step compared to the direct thiolation of atrazine, which can impact overall yield and process efficiency. The handling of potent methylating agents also adds complexity and safety considerations.

Logical Relationship Diagram:

Caption: Two-step alternative synthesis of ametryn.

Experimental Protocol: A Representative Procedure

The following protocol is a representative example based on publicly available information and should be adapted and optimized based on laboratory or industrial scale and safety protocols.[13]

Objective: To synthesize ametryn from atrazine and methyl mercaptan.

Materials:

-

Atrazine (C₈H₁₄ClN₅)

-

Methyl mercaptan (CH₃SH)

-

Sodium hydroxide (NaOH)

-

Methanol (CH₃OH)

-

Hexane (C₆H₁₄)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Preparation of Sodium Methanethiolate: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 g) in dry methanol (100 ml) under an inert atmosphere. Allow the solution to cool to room temperature.

-

Addition of Methyl Mercaptan: Carefully add methyl mercaptan (12 g) to the sodium methoxide solution.

-

Reaction with Atrazine: Add atrazine (4.5 g) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and extract the aqueous phase with diethyl ether or a similar organic solvent.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

-

Purification:

-

Evaporate the solvent from the dried organic phase to obtain the crude product.

-

Recrystallize the crude product from a minimal amount of boiling hexane.

-

-

Final Product: Cool the hexane solution to induce crystallization. Collect the solid product by filtration and dry to obtain pure ametryn.

Conclusion

The synthesis of ametryn is a well-established process rooted in the principles of nucleophilic aromatic substitution on the s-triazine ring. The most direct and industrially relevant method involves the nucleophilic substitution of the chlorine atom in atrazine with a methylthio group, a reaction that can be efficiently carried out using methyl mercaptan in the presence of a base. By carefully controlling reaction parameters such as temperature, pressure, and stoichiometry, high yields of ametryn can be achieved. This guide provides a foundational understanding of the chemical principles and practical considerations for the synthesis of this important herbicide, serving as a valuable resource for professionals in the agrochemical and chemical synthesis fields.

References

- Ametryn: A Selective Herbicide for Broadleaf and Grass Weed Control. (2025). Google Cloud.

- Ametryn: A Selective Pre- and Post-Emergent Herbicide. (2025). Google Cloud.

- Ametryn | C9H17N5S | CID 13263.

- Ametryn (Ref: G 34162). AERU, University of Hertfordshire.

- Ametryn | 834-12-8. ChemicalBook.

- Synthesis routes of Ametryn. Benchchem.

- EXTOXNET PIP - AMETRYN.

- Ametryn 80% WG. Peptech Biosciences Ltd.

- Ametryn - Herbicides. SIPCAM OXON.

- Ametryn Model : 500g/L SC. Nanjing Essence Fine-Chemical Co., Ltd.

- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine

- Ametryn 834-12-8 wiki. Guidechem.

- CN108484515A - A kind of preparation method of ametryn.

- CN1326931A - Method for producing ametryn.

- Ametryn. NIST WebBook, National Institute of Standards and Technology.

Sources

- 1. Ametryn: A Selective Herbicide for Broadleaf and Grass Weed Control [jindunchemical.com]

- 2. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ametryn: A Selective Pre- and Post-Emergent Herbicide [jindunchemical.com]

- 4. peptechbio.com [peptechbio.com]

- 5. sipcam-oxon.com [sipcam-oxon.com]

- 6. EXTOXNET PIP - AMETRYN [extoxnet.orst.edu]

- 7. Ametryn [webbook.nist.gov]

- 8. Ametryn | 834-12-8 [chemicalbook.com]

- 9. Ametryn (Ref: G 34162 ) [sitem.herts.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. guidechem.com [guidechem.com]

- 12. CN108484515A - A kind of preparation method of ametryn - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. CN1326931A - Method for producing ametryn - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ametryn

This guide provides a comprehensive technical overview of the core physicochemical properties of ametryn, a selective triazine herbicide. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes key data with practical insights into its chemical behavior, stability, and analytical determination. The structure is designed to offer a logical flow from fundamental chemical identity to its environmental interactions and analytical workflows.

Chemical Identity and Structure

Ametryn, scientifically known as 4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, is a member of the methylthio-1,3,5-triazine class of compounds.[1] Its herbicidal activity stems from the inhibition of photosynthesis at photosystem II and other enzymatic processes.[1][2][3][4] Ametryn is primarily used for the control of annual broadleaf weeds and grasses in various crops, including pineapple, sugarcane, bananas, corn, and potatoes.[1][3][5][6]

| Identifier | Value | Source |

| IUPAC Name | 4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | PubChem[1] |

| CAS Number | 834-12-8 | ChemicalBook, EXTOXNET[3][5] |

| Molecular Formula | C₉H₁₇N₅S | PubChem, Santa Cruz Biotechnology[1][7] |

| Molecular Weight | 227.33 g/mol | PubChem, MedchemExpress[1][4][6] |

| Chemical Structure | (See Figure 1) |

Core Physicochemical Properties

The physical and chemical characteristics of ametryn dictate its behavior in various applications and its fate in the environment. These properties are summarized below.

Physical State and Appearance

Under standard conditions, ametryn presents as a white to off-white crystalline powder or solid with no discernible odor.[3][5][8][9] This crystalline nature is a key factor in its formulation into wettable powders and water-dispersible granules for agricultural use.[2][8]

Thermal Properties

The thermal stability of a compound is critical for storage and handling. Ametryn exhibits a relatively sharp melting point and an estimated high boiling point, indicative of a stable solid compound.

| Property | Value | Conditions | Source |

| Melting Point | 84-89 °C (183-192 °F) | Ambient Pressure | PubChem, ChemicalBook, EXTOXNET[1][3][5][6][10] |

| Boiling Point | ~337-346 °C | Estimated at 98.6-101.3 kPa | PubChem, ChemicalBook[1][11] |

| Vapor Pressure | 2.74 x 10⁻⁶ mm Hg | 25 °C | PubChem, Regulations.gov[1][12] |

| 0.365 mPa (2.74 x 10⁻⁶ torr) | 20 °C | AERU, EXTOXNET[2][3] |

The low vapor pressure of ametryn signifies that it is not highly volatile, which minimizes its loss to the atmosphere after application.[2][13]

Density

| Property | Value | Conditions | Source |

| Density | 1.18 g/cm³ | 22 °C | PubChem, AERU[1][2] |

Solubility

Solubility is a pivotal parameter influencing ametryn's bioavailability, mobility in soil, and formulation types. It is moderately soluble in water but shows high solubility in several organic solvents.[2][3]

| Solvent | Solubility | Temperature | Source |

| Water | 185 - 209 mg/L | 20-25 °C | EXTOXNET, ChemicalBook, Regulations.gov[3][5][9][12] |

| Acetone | 610 - 620 g/L | 25 °C | PubChem, EXTOXNET[1][3] |

| Methanol | 510 - 516 g/L | 25 °C | PubChem, EXTOXNET, Regulations.gov[1][3][12] |

| Toluene | 460 - 470 g/L | 25 °C | PubChem, EXTOXNET, Regulations.gov[1][3][12] |

| Methylene Chloride | 614 g/L | Not Specified | Regulations.gov[12] |

| n-Octanol | 220 - 242 g/L | 25 °C | PubChem, EXTOXNET, Regulations.gov[1][3][12] |

| Hexane | 12 - 14 g/L | 25 °C | PubChem, EXTOXNET, Regulations.gov[1][3][12] |

This solubility profile explains its potential for leaching in soil under high rainfall conditions and its formulation as emulsifiable concentrates.[3]

Partition and Dissociation Constants

The octanol-water partition coefficient (Log Kow) and the acid dissociation constant (pKa) are crucial for predicting the environmental partitioning and bioavailability of ametryn.

| Parameter | Value | Conditions | Source |

| Log Kow (Log P) | 2.63 - 3.09 | 20-25 °C, pH 7 | AERU, Regulations.gov, Human Metabolome Database[2][12][14] |

| pKa | 4.02 | 20 °C | Regulations.gov[12] |

A Log Kow value in this range suggests a moderate potential for partitioning from water into organic matrices, such as soil organic matter and biological tissues.[11] However, its estimated bioconcentration factor (BCF) in fish is low, suggesting that bioaccumulation is not a significant concern.[11] The pKa indicates that ametryn is a very weak base.[2]

Henry's Law Constant

| Parameter | Value | Source |

| Henry's Law Constant | 3.9 x 10⁻⁹ atm·m³/mol | PubChem[1] |

| 4.10 x 10⁻⁴ Pa·m³/mol | AERU[2] |

The low Henry's Law constant indicates that ametryn is not expected to volatilize significantly from moist soil or water surfaces.[1][13]

Stability and Degradation

Ametryn's persistence in the environment is governed by its stability under various conditions.

-

pH Stability : It is stable in neutral, weakly acidic, and weakly alkaline environments.[1] However, it undergoes hydrolysis to an inactive hydroxy derivative under strongly acidic (pH 1) or strongly alkaline (pH 13) conditions.[1][9]

-

Photostability : Ametryn is slowly decomposed by ultraviolet (UV) light.[1]

-

Thermal Stability : It is described as very stable over several years of shelf life with only slight sensitivity to extreme temperatures.[1][11]

-

Biodegradation : The primary mechanism for ametryn's breakdown in soil is microbial degradation.[3][11] Its half-life in soil can range from 70 to 250 days, depending on soil type and climate.[3] The degradation process often involves N-dealkylation and oxidation of the methylthio group.[11]

Experimental Protocols: Analytical Determination

Accurate quantification of ametryn in environmental and biological matrices is essential for regulatory monitoring and research. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and robust methods.

Sample Preparation: QuEChERS Method for Water Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction and cleanup technique widely adopted for pesticide residue analysis. An adapted protocol for water samples is detailed below.[15]

Protocol:

-

Sample Collection: Collect 10 mL of the water sample in a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile to the tube.

-

Salting Out: Add 2 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Shaking: Cap the tube and shake vigorously for 1 minute to ensure proper partitioning of ametryn into the acetonitrile layer.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Supernatant Collection: Carefully transfer the upper acetonitrile layer (containing ametryn) into a clean vial for analysis. For highly complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step with PSA (primary secondary amine) and C18 sorbents may be added to remove interferences.[16]

-

Analysis: The extract is now ready for injection into the GC-MS or LC-MS/MS system.

Instrumental Analysis: GC-MS

GC-MS provides excellent sensitivity and selectivity for the determination of ametryn.

Typical GC-MS Parameters:

-

Injector: Splitless mode, 250 °C.

-

Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

MS Interface: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions such as m/z 227 and 44.[15] A full scan mode can be used for qualitative confirmation.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the determination of ametryn in an environmental sample, from collection to final analysis.

Caption: General workflow for ametryn residue analysis.

References

-

National Center for Biotechnology Information. (n.d.). Ametryn. PubChem. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Ametryn (Ref: G 34162). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

Extension Toxicology Network. (1995). Ametryn. EXTOXNET. Retrieved from [Link]

-

Regulations.gov. (n.d.). Ametryn - Preliminary Human Health Risk Assessment for Registration Review. Retrieved from [Link]

-

dos Santos, L. O., et al. (2023). Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS. MDPI. Retrieved from [Link]

- Liu, C. S., & Onley, J. H. (1979). Gas chromatographic determination of ametryn and its metabolites in tropical root crops. Journal of Agricultural and Food Chemistry.

-

USDA ARS. (1995). Ametryn. Retrieved from [Link]

-

Valsecchi, S. M., et al. (1999). Determination of ametryn herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water. PubMed. Retrieved from [Link]

-

Regulations.gov. (2017). Drinking Water Assessment for Registration Review of Ametryn. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties and characteristics of ametryn. Retrieved from [Link]

-

Macsen Labs. (n.d.). Ametryn Analytical Standard. Retrieved from [Link]

-

ReCIPP. (n.d.). Determination of ametryn in soils via microwave-assisted solvent extraction coupled to anodic stripping voltammetry with. Retrieved from [Link]

-

Gao, H., et al. (2010). Ametryn degradation by aqueous chlorine: kinetics and reaction influences. PubMed. Retrieved from [Link]

-

Hilaris Publisher. (2018). Residues Analysis and Dissipation Kinetics of Three Herbicides; Mesotrione, Ametryn and MCPA-Na in Maize and Soil Using LC-MS/MS. Retrieved from [Link]

-

Cheméo. (n.d.). Ametryn (CAS 834-12-8) - Chemical & Physical Properties. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Ametryn (HMDB0248288). Retrieved from [Link]

Sources

- 1. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ametryn (Ref: G 34162 ) [sitem.herts.ac.uk]

- 3. EXTOXNET PIP - AMETRYN [extoxnet.orst.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ametryn | 834-12-8 [chemicalbook.com]

- 6. Ametryn Analytical Standard, Best Price & High Purity (98%), Suitable for HPLC & GC [nacchemical.com]

- 7. scbt.com [scbt.com]

- 8. guidechem.com [guidechem.com]

- 9. Ametryn CAS#: 834-12-8 [m.chemicalbook.com]

- 10. AMETRYN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Human Metabolome Database: Showing metabocard for Ametryn (HMDB0248288) [hmdb.ca]

- 15. mdpi.com [mdpi.com]

- 16. hilarispublisher.com [hilarispublisher.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of Ametryn

This guide provides a detailed exploration of the analytical characterization of ametryn (N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine), a widely used triazine herbicide.[1][2][3] Ametryn's efficacy in controlling broadleaf weeds and grasses in crops like sugarcane, pineapple, and corn necessitates robust analytical methods for residue analysis, environmental monitoring, and metabolism studies.[2][4] This document offers researchers, scientists, and drug development professionals a comprehensive resource on the mass spectrometry and NMR data of ametryn, grounded in established scientific principles and experimental evidence.

Mass Spectrometry Analysis of Ametryn

Mass spectrometry is a cornerstone technique for the identification and quantification of ametryn. The choice of ionization method fundamentally influences the resulting mass spectrum and the structural information that can be obtained. High-purity analytical standards are essential for accurate MS analysis and are available from various suppliers.[5][6][7]

Ionization Techniques and Spectral Features

Electron Ionization (EI): This hard ionization technique is commonly used in Gas Chromatography-Mass Spectrometry (GC-MS). EI imparts significant energy to the molecule, leading to extensive fragmentation. The EI mass spectrum of ametryn typically shows a prominent molecular ion peak (M⁺) at m/z 227, which is often the base peak.[8][9] This indicates a relatively stable molecular structure. Other intense peaks observed include fragments at m/z 212, 58, and 44, corresponding to specific bond cleavages within the molecule.[1]

Chemical Ionization (CI): A softer ionization technique than EI, CI is useful for confirming the molecular weight of the analyte. Using methane as the reagent gas, the CI mass spectrum of ametryn exhibits a base peak at m/z 228, corresponding to the protonated molecule ([M+H]⁺).[8]

Electrospray Ionization (ESI): ESI is the preferred ionization method for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis due to its soft nature, which typically preserves the molecular ion. In positive ion mode, ametryn is readily detected as the protonated molecule, [M+H]⁺, at m/z 228.[10][11] This precursor ion is then selected for tandem mass spectrometry (MS/MS) to elicit structurally informative fragment ions.

Fragmentation Pathways in Tandem Mass Spectrometry (MS/MS)

Tandem MS (or MS/MS) is critical for unambiguous identification, especially in complex matrices. The fragmentation of the [M+H]⁺ precursor ion (m/z 228) follows characteristic pathways for s-triazine herbicides, primarily involving the cleavage of the N-alkyl side chains.[12]

A primary and highly characteristic fragmentation is the loss of a propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement from the isopropylamino substituent. This results in the major product ion at m/z 186.[10][12] This transition (m/z 228 → 186) is highly specific and is frequently used for quantification in Multiple Reaction Monitoring (MRM) assays.[10] Further fragmentation can occur, but this initial loss is the most diagnostically significant.

The diagram below illustrates the primary fragmentation pathway for ametryn in ESI-MS/MS.

Caption: Primary fragmentation of protonated ametryn in ESI-MS/MS.

Summary of Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) for ametryn observed with different ionization techniques.

| Ionization Mode | Precursor/Molecular Ion (m/z) | Key Fragment Ions (m/z) | Analytical Application |

| EI | 227 ([M]⁺) | 212, 186, 68, 58, 44 | GC-MS Identification |

| CI (Methane) | 228 ([M+H]⁺) | - | Molecular Weight Confirmation |

| ESI (+) MS/MS | 228 ([M+H]⁺) | 186, 144, 91 | LC-MS/MS Quantification & Confirmation |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a generalized workflow for the quantitative analysis of ametryn in environmental or biological samples. Isotope-labeled standards, such as Ametryn-¹³C,d₃, are recommended for achieving the highest accuracy and precision.[13][14]

1. Sample Preparation (e.g., Water Sample):

-

Filter the water sample through a 0.45 µm filter.

-

Spike the sample with a known concentration of an internal standard (e.g., Ametryn-¹³C,d₃).

-

For trace analysis, perform Solid Phase Extraction (SPE) for sample cleanup and concentration.

2. Chromatographic Separation:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[15]

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[13]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

-

Gradient: A linear gradient from low to high organic content (Mobile Phase B) over several minutes to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min.[13]

-

Injection Volume: 5-20 µL.[15]

3. Mass Spectrometry Detection:

-

Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).[15]

-

Ionization: ESI in positive ion mode (ESI+).[13]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]

-

MRM Transitions:

-

Quantifier: m/z 228 → 186

-

Qualifier: m/z 228 → 91 (or another suitable fragment)[11]

-

-

Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the specific transitions.[10]

The workflow for this analytical procedure is visualized below.

Caption: General workflow for quantitative LC-MS/MS analysis of ametryn.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ametryn

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. For ametryn, ¹H and ¹³C NMR provide a complete picture of its molecular framework, confirming the identity and purity of analytical standards.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of ametryn, typically recorded in a solvent like deuterated chloroform (CDCl₃), displays characteristic signals for each proton environment in the molecule.[1]

-

Isopropyl Group: This group gives rise to two signals: a doublet at approximately δ 1.20 ppm corresponding to the six equivalent methyl protons (-CH(CH₃ )₂), and a septet around δ 4.15 ppm for the single methine proton (-CH (CH₃)₂). The coupling between these protons (J ≈ 6-7 Hz) is a classic signature of an isopropyl group.

-

Ethyl Group: The ethyl group protons appear as a triplet at δ 1.18 ppm (for the -CH₂CH₃ protons) and a quartet at δ 3.41 ppm (for the -CH₂ CH₃ protons).

-

Methylthio Group: The three protons of the S-methyl group (-SCH₃ ) appear as a sharp singlet at approximately δ 2.43 ppm.[1] Its singlet nature confirms the absence of adjacent protons.

-

Amine Protons: The N-H protons of the ethylamino and isopropylamino groups typically appear as broad signals, as their chemical shift can be variable and they may experience quadrupolar broadening from the adjacent nitrogen atom.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of ametryn.

-

Aliphatic Carbons: Signals for the methylthio carbon (-C H₃) appear around δ 14.98 ppm. The ethyl group carbons are found at δ 12.90 (-CH₂C H₃) and δ 42.43 (-C H₂CH₃). The isopropyl carbons appear at δ 22.87 (-CH(C H₃)₂) and a signal for the methine carbon.[1]

-

Triazine Ring Carbons: The three carbon atoms of the heterocyclic triazine ring are highly deshielded and appear in the aromatic region of the spectrum, with reported shifts around δ 164.01 and 164.65 ppm.[1]

Summary of NMR Data (in CDCl₃)

The following table summarizes the characteristic chemical shifts (δ) for ametryn.[1]

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -SCH₃ | ~2.43 (s, 3H) | ~14.98 |

| -NH-CH₂CH₃ | ~3.41 (q, 2H) | ~42.43 |

| -NH-CH₂CH₃ | ~1.18 (t, 3H) | ~12.90 |

| -NH-CH(CH₃)₂ | ~4.15 (sept, 1H) | Not explicitly listed in source |

| -NH-CH(CH₃)₂ | ~1.20 (d, 6H) | ~22.87 |

| Triazine Ring | - | ~164.01, ~164.65 |

Experimental Protocol: NMR Sample Preparation

1. Material Preparation:

-

Ensure the ametryn analytical standard is dry.[7]

-

Use a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8%+ D).

2. Sample Dissolution:

-

Weigh approximately 5-10 mg of the ametryn standard directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Gently vortex or swirl the vial to ensure complete dissolution.

3. Transfer to NMR Tube:

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient for the instrument's detector (typically ~4-5 cm).

4. Instrument Setup and Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for these nuclei on a 400 MHz or higher spectrometer are generally sufficient.[1]

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a robust and comprehensive analytical characterization of ametryn. ESI-MS/MS offers exceptional sensitivity and selectivity for quantification through its characteristic fragmentation pathway (m/z 228 → 186). Concurrently, ¹H and ¹³C NMR spectroscopy deliver unambiguous structural confirmation, verifying the identity and integrity of the molecule. The data and protocols presented in this guide serve as a foundational resource for scientists engaged in the analysis of this important herbicide, ensuring data quality and reliability in research and regulatory settings.

References

-

Mass spectra interpretation of ametryn metabolites found in... - ResearchGate. [Online]. Available: [Link]

-

Ametryn | C9H17N5S | CID 13263 - PubChem - NIH. [Online]. Available: [Link]

-

Gas Chromatographic and Mass Spectrometric Determination of Ametryn and Its N-dealkylated Products - PubMed. [Online]. Available: [Link]

-

Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC - NIH. [Online]. Available: [Link]

-

Ametryn - mzCloud. [Online]. Available: [Link]

-

Product ion mass spectra of ametryn (a) and surrogate (b). - ResearchGate. [Online]. Available: [Link]

-

Analytical method validation for terbutryn using gas chromatography/ion trap, gas chromatography/mass selective detector, and liquid chromatography/triple quadrupole mass spectrometers - PMC - NIH. [Online]. Available: [Link]

-

Ametryn - the NIST WebBook - National Institute of Standards and Technology. [Online]. Available: [Link]

-

Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS - MDPI. [Online]. Available: [Link]

-

Showing metabocard for Ametryn (HMDB0248288) - Human Metabolome Database. [Online]. Available: [Link]

-

Determination of ametryn herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed. [Online]. Available: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Online]. Available: [Link]

-

ametryn data sheet - Compendium of Pesticide Common Names. [Online]. Available: [Link]

Sources

- 1. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ametryn | 834-12-8 [chemicalbook.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. hpc-standards.com [hpc-standards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ametryn | CAS 834-12-8 | LGC Standards [lgcstandards.com]

- 7. 莠灭净 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. Gas chromatographic and mass spectrometric determination of ametryn and its N-dealkylated products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ametryn [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analytical method validation for terbutryn using gas chromatography/ion trap, gas chromatography/mass selective detector, and liquid chromatography/triple quadrupole mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Ametryn and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure analysis of ametryn, a widely used s-triazine herbicide. While the crystal structure of pure ametryn is not publicly available, this document details the successful elucidation of ametryn-containing multicomponent crystals, specifically its salts with nitric acid (AMT-NO3) and trifluoroacetic acid (AMT-TFA). This guide is intended for researchers, scientists, and professionals in drug development and agrochemical science, offering field-proven insights into the experimental choices and protocols for crystallization, single-crystal X-ray diffraction (SC-XRD), and powder X-ray diffraction (PXRD) analysis. The narrative emphasizes the causality behind the described experimental designs, ensuring a self-validating framework for the presented protocols.

Introduction: The Significance of Ametryn's Crystalline Structure

Ametryn (N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective herbicide crucial for controlling broadleaf and grass weeds in various crops.[1][2] Its efficacy and environmental fate are intrinsically linked to its physicochemical properties, such as solubility and stability, which are governed by its solid-state structure.[3][4] Understanding the three-dimensional arrangement of ametryn molecules in a crystalline lattice is paramount for developing more effective and environmentally benign formulations.[3]

Crystal structure analysis provides atomic-level insights into molecular conformation, intermolecular interactions, and packing motifs. This knowledge is instrumental in crystal engineering, where the goal is to design crystalline materials with desired properties.[5] For a sparingly soluble compound like ametryn, enhancing solubility through the formation of multicomponent crystals (salts or co-crystals) is a promising strategy to improve its bioavailability and reduce the required dosage, thereby minimizing its environmental impact.[3]

This guide focuses on the successful crystal structure determination of two ametryn salts, AMT-NO3 and AMT-TFA, as reported by da Silva et al. (2021), which serves as a pivotal case study.[3] The methodologies detailed herein are applicable to the broader field of small organic molecule crystallography.

Crystallization: From Powder to Single Crystal

The prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals.[6] For ametryn and its derivatives, the slow evaporation technique has proven effective.[3]

Causality in Solvent Selection and Crystallization Conditions

The choice of solvent is a critical parameter in crystallization. A solvent in which the compound has moderate solubility is often ideal.[1] For the crystallization of the ametryn salts, ethanol was chosen as the solvent. This choice is rationalized by the ability of ethanol to dissolve both the ametryn and the acidic coformers (nitric acid and trifluoroacetic acid) and its relatively slow evaporation rate, which allows for the gradual increase in supersaturation necessary for the growth of well-ordered crystals.[1][3]

The process of slow evaporation allows the system to approach equilibrium gently, promoting the formation of a single, well-defined crystal lattice rather than a polycrystalline powder.[6] The quality of the resulting crystals is paramount, as defects or twinning can hinder successful diffraction experiments.[7]

Experimental Protocol: Slow Evaporation for Ametryn Salts

This protocol is adapted from the successful crystallization of ametryn salts.[3]

-

Preparation of the Solution:

-

In a clean glass vial, dissolve a stoichiometric amount of ametryn (e.g., 10 mg) in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add a stoichiometric equivalent of the coformer (nitric acid or trifluoroacetic acid) to the solution.

-

Gently swirl the vial until all components are fully dissolved. If necessary, slight warming can be applied to facilitate dissolution.

-

-

Crystallization:

-

Cover the vial with parafilm and perforate it with a few small holes using a needle. This controls the rate of solvent evaporation.[1]

-

Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Allow the solvent to evaporate slowly over several days to weeks.

-

-

Crystal Harvesting:

-

Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) are observed, carefully extract them from the mother liquor using a spatula or a mounted loop.

-

Quickly wash the crystals with a small amount of a solvent in which the compound is poorly soluble to remove any residual mother liquor.

-

Mount a selected crystal onto a goniometer head for X-ray diffraction analysis.

-

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Structure

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystal.[7][8] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

The Rationale Behind SC-XRD Data Collection and Refinement

The diffraction of X-rays by a single crystal produces a unique pattern of reflections.[8] The positions and intensities of these reflections contain the information required to reconstruct the electron density map of the unit cell and, consequently, the crystal structure. The process involves collecting a complete set of diffraction data by rotating the crystal in the X-ray beam.[7]

The collected data are then processed to solve the "phase problem" and refine a structural model.[9] The refinement process adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Experimental Protocol: SC-XRD Analysis

The following is a generalized workflow for the SC-XRD analysis of a small organic molecule crystal.

-

Data Collection:

-

Mount a suitable single crystal on the goniometer of a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination.

-

Set up a data collection strategy to measure a complete and redundant set of reflections. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Solve the crystal structure using direct methods or Patterson synthesis. This provides an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the structural model against the experimental data using a least-squares algorithm.

-

Locate and refine the positions of hydrogen atoms.

-

Refine the atomic displacement parameters anisotropically for non-hydrogen atoms.

-

The final refined structure should have low residual electron density and a good R-factor (typically below 5%).

-

Crystallographic Data for Ametryn Salts

The single-crystal X-ray diffraction analysis of the ametryn salts, AMT-NO3 and AMT-TFA, yielded the following crystallographic data.[3]

| Parameter | AMT-NO3 | AMT-TFA |

| Chemical Formula | C9 H18 N6 O3 S | C11 H18 F3 N5 O2 S |

| Formula Weight | 290.35 | 341.36 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 9.1659(3) | 12.3394(5) |

| b (Å) | 9.5067(3) | 10.7042(4) |

| c (Å) | 9.6825(3) | 12.5539(5) |

| α (°) | 77.541(3) | 90 |

| β (°) | 72.346(3) | 105.748(2) |

| γ (°) | 67.479(3) | 90 |

| Volume (ų) | 737.89(4) | 1595.78(11) |

| Z | 2 | 4 |

| Calculated Density (g/cm³) | 1.306 | 1.421 |

| CCDC Number | 2072814 | 2072815 |

Data sourced from da Silva et al., CrystEngComm, 2021, 23, 4252-4263.[3]

Powder X-ray Diffraction (PXRD): A Fingerprinting Tool for Bulk Material

Powder X-ray diffraction is an essential technique for the characterization of polycrystalline materials.[10] It serves as a fingerprinting method to identify crystalline phases and can be used to assess sample purity and monitor solid-state transformations.[3][10]

The Role of PXRD in Pharmaceutical and Agrochemical Analysis

In the context of ametryn, PXRD is used to confirm the formation of the new multicomponent crystalline phases and to ensure phase purity of the bulk material synthesized.[3] Each crystalline solid produces a unique diffraction pattern, allowing for the identification of the components in a mixture.[10] This is crucial for quality control in both pharmaceutical and agrochemical manufacturing.[3]

Experimental Protocol: PXRD Analysis

The following is a general procedure for obtaining a powder X-ray diffraction pattern.

-

Sample Preparation:

-

Grind the crystalline sample to a fine, homogeneous powder using a mortar and pestle. This ensures a random orientation of the crystallites.

-

Mount the powder onto a sample holder. The surface of the powder should be flat and level with the holder.

-

-

Data Collection:

-

Place the sample holder in a powder diffractometer.

-

Set the instrument parameters, including the 2θ scan range, step size, and scan speed. A typical scan range for organic compounds is 5° to 50° 2θ.

-

Initiate the X-ray scan.

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) is the powder pattern of the sample.

-

Compare the experimental pattern with reference patterns from databases or with patterns calculated from single-crystal data to identify the crystalline phases present.

-

Visualizing the Workflow

To provide a clear and logical representation of the experimental processes, the following diagrams were generated using Graphviz.

Single-Crystal Growth and Analysis Workflow

Sources

- 1. Slow Evaporation Method [people.chem.umass.edu]

- 2. depts.washington.edu [depts.washington.edu]

- 3. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. fiveable.me [fiveable.me]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Introduction to Ametryn: A Triazine Herbicide

An In-depth Technical Guide to the Toxicological Profile of Ametryn

Ametryn (CAS No. 834-12-8) is a selective, systemic herbicide belonging to the methylthiotriazine class within the broader triazine chemical family.[1][2] It is primarily utilized for the pre- and post-emergent control of a wide range of annual broadleaf weeds and grasses.[1][3] Its main applications are in agriculture, particularly for crops such as sugarcane, pineapple, bananas, corn, and potatoes.[1][3] Ametryn is also employed as a vine desiccant for dry beans and potatoes and for weed control in industrial areas.[3][4] The Environmental Protection Agency (EPA) classifies it as a Toxicity Class III agent, indicating it is slightly toxic.[1][3]

The herbicidal efficacy of ametryn stems from its ability to inhibit photosynthesis.[1][5] As a systemic herbicide, it is absorbed through both the roots and foliage of plants, translocating upward (acropetally) through the xylem and accumulating in the apical meristems where it exerts its primary effect.[1][2]

Physicochemical Properties and Environmental Fate

The toxicological impact of a compound is intrinsically linked to its behavior in the environment, which is governed by its physicochemical properties. Ametryn is a white, crystalline powder with moderate solubility in water and a low potential for bioconcentration in aquatic organisms, as indicated by its log Kow and Bioconcentration Factor (BCF).[2][5]

Table 1: Key Physicochemical and Environmental Fate Properties of Ametryn

| Property | Value | Source |

| Molecular Weight | 227.3 g/mol | [2] |

| Water Solubility | 185-200 mg/L (at 20-22°C) | [2][6] |

| Log Kow | 2.63 | [2] |

| Vapor Pressure | 2.74 x 10⁻⁶ torr (at 25°C) | [6] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~170 - 530 (Moderately Mobile) | [7] |

| Aerobic Soil Metabolism Half-life (t₁/₂) | 9.6 - 319 days (Moderately Persistent) | [6] |

| Aqueous Photolysis Half-life (t₁/₂) | 72.9 days | [6] |

Ametryn's moderate persistence and mobility in soil mean it has the potential to leach into groundwater, particularly in areas with high rainfall or specific irrigation methods.[3][6][8] While stable to hydrolysis, its primary degradation routes are through aerobic metabolism in soil and aquatic environments.[6]

Toxicokinetics and Metabolism in Mammals

Understanding the absorption, distribution, metabolism, and excretion (ADME) of ametryn is fundamental to assessing its toxicological risk. In animal models, ametryn is readily absorbed from the gastrointestinal tract following oral exposure.[4] Its excretion is rapid, with the majority (all but 2-7%) being eliminated in the urine and feces within 72 hours in rats.[3] The primary metabolic pathway involves N-dealkylation, with the methylthio group also susceptible to sulfoxidation by microsomal enzymes.[7]

Mechanisms of Toxicity

While ametryn's primary mode of action is specific to plants, its toxicity in non-target organisms, including mammals and aquatic life, occurs through different, broader biochemical disruptions.

Primary Herbicidal Mechanism: Photosystem II Inhibition

In target plant species, ametryn acts by inhibiting photosynthesis. It binds to the D1 protein within the Photosystem II (PSII) complex in chloroplasts, blocking the electron transport chain.[2] This disruption halts ATP and NADPH production, leading to a cascade of secondary effects, including the formation of reactive oxygen species (ROS) that cause rapid cellular damage.

Caption: Ametryn induces oxidative stress via mitochondrial dysfunction and ROS overproduction.

Mammalian Toxicology

Acute Toxicity

Ametryn exhibits low to slight acute toxicity via oral, dermal, and inhalation routes. [3][9]Symptoms of acute high-dose exposure in humans include nausea, vomiting, diarrhea, and muscle weakness. [1][3]It is considered moderately irritating to the eyes but not a skin irritant or sensitizer. [3][9] Table 2: Acute Toxicity Values for Ametryn

| Species | Route | Value (LD₅₀/LC₅₀) | Toxicity Class | Source |

| Rat | Oral | 508 mg/kg | III (Slightly Toxic) | [3] |

| Mouse | Oral | 945 mg/kg | III (Slightly Toxic) | [3] |

| Rabbit | Dermal | >8,160 mg/kg | IV (Practically Non-toxic) | [3] |

| Rat | Inhalation | >2.2 mg/L (4-hr) | III (Slightly Toxic) | [3] |

Chronic Toxicity and Organ-Specific Effects

Long-term exposure studies in animals have identified the liver as a primary target organ. [3][9]Chronic dietary studies in dogs revealed degenerative and inflammatory liver effects. [9]In rats, long-term exposure also resulted in histopathological lesions in the kidney, testes, and pituitary gland in males, and in the liver and pancreas in females. [9]

-

Chronic Reference Dose (RfD): 0.009 mg/kg/day [1]* Chronic Dog Study NOAEL: 7.2 mg/kg/day [9]* Chronic Dog Study LOAEL: 70 mg/kg/day (based on liver effects) [9]

Genotoxicity and Carcinogenicity

Ametryn is not considered to be genotoxic based on a range of in vitro and in vivo studies. [4]However, one study demonstrated genotoxic activity in Wistar rats through an in vivo micronuclei test, suggesting this may occur as a consequence of oxidative stress. [10]Studies have also shown that controlled-release polymer formulations of ametryn are significantly less genotoxic than the free compound. [11] The EPA's Cancer Assessment Review Committee (CARC) has classified ametryn as having "Suggestive Evidence of Carcinogenic Potential". [9]However, it was concluded that a non-linear approach (i.e., using the chronic RfD) will adequately account for any potential carcinogenicity, and quantification of cancer risk is not required. [9]

Reproductive and Developmental Toxicity

Ametryn has been shown to exert negative effects on the reproductive system and development.

-

Reproductive Effects: In adult male Wistar rats, chronic exposure to ametryn (15 and 30 mg/kg/day) resulted in a decrease in sperm number, daily sperm production, and the number of Leydig cells, which are critical for testosterone production. [12]These effects were linked to increased oxidative stress in the testes. [12]* Developmental Effects: In mice, high oral doses (584 mg/kg and above) during gestation were embryotoxic, causing significant resorptions, reduced litter size, and lower fetal body weight. [13]In zebrafish embryos, ametryn induced developmental abnormalities such as edema and tail deformities and interfered with hatching. [14][15]

Endocrine Disruption

There is growing evidence that ametryn may act as an endocrine-disrupting chemical (EDC). [1][16]In vitro studies have shown that ametryn can act as an antagonist for the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR). [16]Exposure has also been shown to affect the secretion of steroid hormones. [16]In bullfrog tadpoles, ametryn exposure, particularly at warmer temperatures, impaired thyroidogenesis and delayed development, which is consistent with disruption of the thyroid hormone pathway. [17]

Ecotoxicology

Ametryn poses a significant risk to non-target organisms in the environment, particularly in aquatic ecosystems.

Aquatic Toxicity

Ametryn is classified as very toxic to aquatic life with long-lasting effects. [7]It is particularly toxic to phototrophic organisms like algae and aquatic plants due to its primary mechanism of action. [2] Table 3: Aquatic Ecotoxicity Values for Ametryn

| Species | Type | Endpoint | Value | Source |

| Rainbow Trout | Fish | 96-hr LC₅₀ | 5.9 - 8.8 mg/L | [3][7] |

| Bluegill | Fish | 96-hr LC₅₀ | 4.1 mg/L | [3] |

| Daphnia magna | Invertebrate | 48-hr EC₅₀ | >15 mg/L | [7] |

| Daphnia similis | Invertebrate | 48-hr EC₅₀ | 25.73 mg/L | [18] |

| Desmodesmus subspicatus | Algae | 72-hr EC₅₀ | 0.003 mg/L | [7] |

| Bullfrog Tadpoles | Amphibian | 96-hr LC₅₀ | 15 mg/L | [19] |

Terrestrial Ecotoxicity

-

Birds: Ametryn is considered only slightly toxic to birds. The 8-day dietary LC₅₀ is 30,000 mg/kg for bobwhite quail and 23,000 mg/kg for mallard ducks. [3][8]* Bees: It is slightly toxic to bees. [3]* Plants: As a herbicide, it is phytotoxic. Studies on lettuce (Lactuca sativa) and rocket (Eruca sativa) showed that ametryn inhibited seed germination and root growth even at low concentrations. [18]

Key Experimental Protocols

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

This protocol is a standard method for assessing genotoxic potential, based on the methodology described in studies on ametryn-induced genotoxicity. [10] Objective: To determine if ametryn causes chromosomal damage or damage to the mitotic apparatus in rat bone marrow cells.

Methodology:

-

Animal Dosing: Administer ametryn (e.g., 15 and 30 mg/kg/day) and a vehicle control (e.g., corn oil) to groups of Wistar rats (n=6-8 per group) daily by oral gavage for a specified period (e.g., 56 days). A known mutagen (e.g., cyclophosphamide) should be used as a positive control in a separate group.

-

Sample Collection: At the end of the exposure period, humanely euthanize the animals. Aspirate bone marrow from the femur into a centrifuge tube containing fetal bovine serum.

-

Cell Preparation: Centrifuge the cell suspension at 1000 rpm for 5 minutes. Discard the supernatant and resuspend the pellet in a small volume of serum.

-

Slide Preparation: Create a smear of the cell suspension on a clean glass microscope slide. Allow the slides to air dry.

-

Fixation and Staining: Fix the slides in absolute methanol for 10 minutes. Stain with a Giemsa solution (5% in phosphate buffer, pH 6.8) for 10 minutes.

-

Microscopic Analysis: Under a light microscope (1000x magnification), score 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, count at least 200 erythrocytes (both PCEs and normochromatic erythrocytes, NCEs) to determine the PCE/NCE ratio as an indicator of cytotoxicity.

-

Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test). A significant increase indicates a positive genotoxic response.

Protocol: Zebrafish Embryo Acute Toxicity Test (FET)

This protocol is adapted from studies assessing the developmental toxicity of ametryn. [14][15] Objective: To evaluate the effects of ametryn on the embryonic development of zebrafish (Danio rerio).

Methodology:

-

Test Solutions: Prepare a range of ametryn concentrations (e.g., 4 µg/L to 30 mg/L) and a dilution water control in embryo medium.

-

Embryo Collection: Collect newly fertilized zebrafish eggs (within 30 minutes post-fertilization). Select healthy, normally developing embryos for the test.

-

Exposure: Place 20 embryos into each well of a 24-well plate containing 2 mL of the respective test solution or control. Maintain the plates at 28 ± 1°C on a 14:10 hour light:dark cycle.

-

Observation: Observe the embryos under a dissecting microscope at 24, 48, 72, and 96 hours post-fertilization (hpf).

-

Endpoint Assessment: Record lethal endpoints (coagulation of embryos, lack of heartbeat, non-detachment of the tail) and sublethal developmental endpoints (lack of somite formation, pericardial edema, tail deformities, delayed hatching).

-

Data Analysis: Calculate the LC₅₀ (median lethal concentration) and EC₅₀ (median effective concentration) for developmental abnormalities at each time point using statistical methods such as Probit analysis.

Caption: A simplified workflow for assessing the developmental toxicity of ametryn using zebrafish.

Conclusion

Ametryn is a moderately persistent herbicide with a well-defined primary mechanism of action in plants. In non-target organisms, its toxicity is multifaceted, primarily driven by the induction of oxidative stress, direct impairment of mitochondrial function, and endocrine disruption. While its acute mammalian toxicity is low, chronic exposure poses risks, particularly to the liver and reproductive system. The ecotoxicological profile of ametryn is of significant concern, with high toxicity observed in aquatic phototrophs and evidence of developmental effects in amphibians and fish. This comprehensive toxicological profile underscores the importance of regulatory monitoring and further research into the long-term environmental and health impacts of ametryn exposure.

References

- EXTOXNET PIP - AMETRYN - Oregon State University. (n.d.). Oregon State University.

- Toxicity Studies of Ametryne to Land and Aquatic Organisms. (2018). Aquatic Science and Technology, 6(1), 14.

- Ametryn - Safety Data Sheet. (2025). ChemicalBook.

- Ametryn (Ref: G 34162). (n.d.). AERU - University of Hertfordshire.

- Ametryn - Preliminary Human Health Risk Assessment for Registration Review. (2013). Regulations.gov.

- Ametryn | C9H17N5S | CID 13263. (n.d.). PubChem - NIH.

- Toxicant default guideline values for aquatic ecosystem protection: Ametryn in freshwater. (n.d.). Water Quality Australia.

- Sabakem Ametryn 800 WG Herbicide. (n.d.). Sabakem.

- Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. (2022). Environmental Toxicology and Chemistry, 41(10), 2509-2521.

- Ametryn - Australian Drinking Water Guidelines. (2011). National Health and Medical Research Council.

- Evaluation of effects of oral exposure to ametryn on development of mice. (1998). Pest Management Science, 53(1), 1-8.

- (PDF) Toxicity Studies of Ametryne to Land and Aquatic Organisms. (2018). ResearchGate.

- The sugarcane herbicide ametryn induces oxidative stress and developmental abnormalities in zebrafish embryos. (2017). Ecotoxicology and Environmental Safety, 144, 114-122.

- Toxicological evaluation of ametryn effects in Wistar rats. (2015). Environmental Toxicology and Pharmacology, 40(3), 826-834.

- Leydig cell number and sperm production decrease induced by chronic ametryn exposure: a negative impact on animal reproductive health. (2015). Environmental Toxicology, 30(11), 1333-1341.

- Drinking Water Assessment for Registration Review of Ametryn. (2017). Regulations.gov.

- The sugarcane herbicide ametryn induces oxidative stress and developmental abnormalities in zebrafish embryos | Request PDF. (2017). ResearchGate.

- Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid. (2021). Journal of Agricultural and Food Chemistry, 69(42), 12419-12429.

- Evaluation of the genotoxicity of polymeric microparticles containing ametryn herbicide. (2012). Journal of Biomaterials and Nanobiotechnology, 3(4), 560-565.

- Lethal toxicity of the herbicides acetochlor, ametryn, glyphosate and metribuzin to tropical frog larvae. (2019). Ecotoxicology, 28(7), 785-794.

- Effects of the herbicide ametryn on development and thyroidogenesis of bullfrog tadpoles (Aquarana catesbeiana) under different temperatures. (2023). Environmental Pollution, 322, 121159.

- Ametryn and Clomazone Disrupt Mitochondrial Bioenergetics in Rat Liver: Evidence for Inhibition of Complexes I and II and ATP Synthase. (2024). International Journal of Molecular Sciences, 25(5), 2906.

Sources

- 1. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. waterquality.gov.au [waterquality.gov.au]

- 3. EXTOXNET PIP - AMETRYN [extoxnet.orst.edu]

- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 5. Ametryn (Ref: G 34162 ) [sitem.herts.ac.uk]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sabakem.com [sabakem.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Toxicological evaluation of ametryn effects in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Leydig cell number and sperm production decrease induced by chronic ametryn exposure: a negative impact on animal reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of effects of oral exposure to ametryn on development of mice (1998) | E. Acha Asongalem | 6 Citations [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. The sugarcane herbicide ametryn induces oxidative stress and developmental abnormalities in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of the herbicide ametryn on development and thyroidogenesis of bullfrog tadpoles (Aquarana catesbeiana) under different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. macrothink.org [macrothink.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Transport of Ametryn

Preamble: Understanding Ametryn's Environmental Journey

Ametryn (N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective s-triazine herbicide widely employed for the pre- and post-emergence control of annual broadleaf weeds and grasses in crops such as sugarcane, pineapple, bananas, and corn.[1][2] Its efficacy stems from its ability to inhibit photosynthesis at photosystem II.[1][3] However, the very properties that make it an effective herbicide also necessitate a thorough understanding of its behavior once released into the environment. Its persistence, mobility, and degradation pathways dictate its potential impact on non-target organisms and ecosystems, including soil health and water quality.

This guide provides a detailed examination of the environmental fate and transport of ametryn. We will move beyond a simple recitation of facts to explore the causal relationships between its physicochemical properties and its behavior in soil, water, and air. The discussion is grounded in field-proven insights and authoritative data to provide a comprehensive resource for environmental risk assessment and management.

Section 1: Core Physicochemical Characteristics

The environmental behavior of any chemical is fundamentally governed by its intrinsic physical and chemical properties. For ametryn, these characteristics determine its solubility in water, its tendency to bind to soil particles, and its potential to vaporize into the atmosphere. These key parameters are summarized in the table below.

| Property | Value | Significance for Environmental Fate | Source |

| Chemical Formula | C₉H₁₇N₅S | --- | [4] |

| Molecular Weight | 227.33 g/mol | Influences diffusion and transport rates. | [4] |

| CAS Number | 834-12-8 | Unique identifier for the chemical substance. | [1] |

| Appearance | White crystalline powder | --- | [1][2] |

| Water Solubility | 185 - 209 mg/L at 20-25 °C | Moderate solubility facilitates transport via runoff and leaching. | [1][4] |

| Vapor Pressure | 0.364 - 2.76 x 10⁻⁶ mm Hg at 25 °C | Low vapor pressure indicates that volatilization is not a major dissipation pathway. | [1][4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.6 - 3.0 at 20 °C | Suggests a moderate potential for partitioning into organic matter and a low potential for bioaccumulation in fatty tissues. | [2][5] |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 69 - 530 L/kg | Wide range indicates mobility is highly dependent on soil type, from low to very high.[4][6] Higher values correlate with stronger adsorption to soil organic matter. | |

| pKa | 4.10 | As a weak base, ametryn will exist partially in a protonated (cationic) form in acidic soils (pH < 4.1), which increases its adsorption to negatively charged soil colloids.[4][7] | |

| Henry's Law Constant | 3.9 x 10⁻⁹ atm-m³/mol | Very low value confirms that volatilization from water or moist soil is not an important fate process. | [4] |

Section 2: Environmental Persistence and Degradation Pathways

Once introduced into the environment, ametryn is subject to a variety of degradation processes that determine its persistence. The half-life of ametryn in soil can range widely from 70 to 250 days, influenced by soil type and climate.[1] The primary mechanism of its dissipation is microbial degradation.[1]

Biotic Degradation: The Microbial Role

The principal pathway for ametryn degradation in soil and water is metabolism by microorganisms.[1] Various soil bacteria and fungi have been shown to break down s-triazine herbicides.[8] For instance, the bacterial strain Nocardioides DN36 achieved complete degradation of ametryn (at 2 mg/L) within five days in a lab setting.[9] Another strain, Paenarthrobacter ureafaciens PC, has also demonstrated the ability to efficiently degrade ametryn.[10]

The degradation process often involves a series of steps, including dealkylation (removal of the ethyl or isopropyl groups) and demethylthiolation (removal of the methylthio group), eventually leading to the formation of less toxic metabolites such as hydroxyatrazine and, ultimately, the cleavage of the triazine ring to form cyanuric acid.[9][11] The application of substances like salicylic acid has been shown to potentially mitigate ametryn's toxicity to maize by promoting its metabolism and degradation in the soil.[12]

Abiotic Degradation Processes

While microbial action is dominant, abiotic processes also contribute to ametryn's breakdown.

-

Photolysis (Photodegradation): Ametryn can be degraded by sunlight. As a 1,3,5-triazine, its UV absorption extends beyond 290 nm, making it susceptible to direct photolysis.[4][6] In aqueous solutions, its photolytic half-life has been reported as 10.2 hours in a photoreactor and up to 72.9 days under more natural light conditions.[4][5] The presence of photosensitizers, such as riboflavin or humic substances found in natural waters, can accelerate this process.[4] Photodegradation on soil surfaces also occurs, though it is generally a less significant pathway than microbial degradation.[4] Studies comparing ametryn to atrazine found that ametryn degrades more rapidly under UV irradiation in water.[13]

-

Hydrolysis: Ametryn is stable in neutral, weakly acidic, and weakly alkaline environments (pH 5 to 9).[4] Consequently, hydrolysis is not considered a significant degradation pathway under typical environmental conditions. However, it is hydrolyzed to a herbicidally-inactive hydroxy derivative under strongly acidic (pH < 1) or strongly alkaline (pH > 13) conditions.[4]

Caption: Major transport pathways for ametryn in terrestrial and aquatic systems.

Section 4: Bioaccumulation and Ecotoxicological Profile

The ultimate concern regarding the environmental fate of any pesticide is its potential impact on non-target organisms.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Ametryn's potential for bioaccumulation is considered low. The bioconcentration factor (BCF) in bluegill sunfish was measured at 83 L/kg, which is below the threshold for significant concern. [5]This is consistent with its moderate octanol-water partition coefficient (Log Kₒw). [5]

Ecotoxicity Summary

Ametryn exhibits varying levels of toxicity to different classes of organisms. It is notably more toxic to photosynthetic organisms, which aligns with its mode of action. [14]

| Organism Group | Toxicity Level | Key Findings | Sources |

|---|---|---|---|

| Aquatic Algae & Plants | High | As photosynthetic organisms, they are highly sensitive. The 4-day EC10 for a freshwater macrophyte was 1.09 µg/L. The 72-hr EC50 for algae (Desmodesmus subspicatus) is as low as 0.003 mg/L (3 µg/L). | [8][14] |

| Aquatic Invertebrates | High | Ametryn is highly toxic to crustaceans. The 24-h EC50 for Daphnia magna was reported as 73 mg/L, while other studies show toxicity at lower concentrations. | [14][15] |

| Fish | Moderate | 96-hour LC50 values range from 4.1 mg/L for bluegill to 8.8 mg/L for rainbow trout and 14.1 mg/L for goldfish. | [1][16] |

| Birds | Slight | The dietary LC50 (8-day) is high: 30,000 mg/kg for bobwhite quail and 23,000 mg/kg for mallard ducks. | [1][16] |

| Bees | Slight | Considered only slightly toxic to bees. | [1] |

| Earthworms | Moderate | Poses a moderate toxicity risk to earthworms. | [17]|

Section 5: Key Experimental Protocol: Soil Adsorption/Desorption Batch Equilibrium

To quantitatively assess the mobility of ametryn in a specific soil, a batch equilibrium study is the standard method. This protocol, based on OECD Guideline 106, determines the soil organic carbon-water partitioning coefficient (Kₒc), a critical parameter for fate modeling.

Objective: To determine the adsorption coefficient (Kd) and desorption characteristics of ametryn in soil.

Methodology:

-

Soil Preparation:

-

Collect a representative soil sample from the field of interest. Air-dry the soil and sieve it through a 2-mm mesh to remove large debris.

-

Characterize the soil for key properties: pH, organic matter content (%), clay/silt/sand content (%), and cation exchange capacity (CEC).

-

-

Preparation of Ametryn Solutions:

-

Prepare a stock solution of ametryn of known concentration (e.g., 1000 mg/L) in a 0.01 M CaCl₂ solution. The CaCl₂ solution mimics the ionic strength of natural soil water and helps flocculate clay particles during centrifugation.

-

From the stock solution, prepare a series of working solutions with varying concentrations (e.g., 0.5, 1, 2, 4, 8, 16 mg/L) in 0.01 M CaCl₂. [18]

-

-

Adsorption Phase:

-

Weigh a known amount of the prepared soil (e.g., 2.00 g) into a series of centrifuge tubes. [18] * Add a known volume (e.g., 10.0 mL) of each working ametryn solution to the tubes. [18]Include control tubes with solution but no soil (to check for adsorption to the tube walls) and tubes with soil and CaCl₂ solution only (background control).

-

Seal the tubes and place them on a rotary shaker. Agitate at a constant temperature (e.g., 25 °C) for a pre-determined equilibrium time (typically 4-24 hours, determined in preliminary tests). [18][19] * After shaking, centrifuge the tubes at high speed (e.g., 4000 rpm for 15 minutes) to separate the soil from the supernatant. [19] * Carefully collect the supernatant and filter it (e.g., using a 0.45 µm syringe filter).

-

Analyze the concentration of ametryn remaining in the supernatant (Cₑ) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [18][20]

-

-

Desorption Phase:

-

After removing the supernatant for the adsorption analysis, add a known volume of fresh 0.01 M CaCl₂ solution (without ametryn) to the soil pellet remaining in the centrifuge tubes. [19] * Resuspend the soil and shake again for the same equilibrium period.

-

Centrifuge, collect, and analyze the supernatant for the concentration of desorbed ametryn. This step can be repeated to study sequential desorption.

-

-

Data Analysis:

-

Calculate Adsorbed Ametryn: The amount of ametryn adsorbed to the soil (Cₛ) is calculated by the difference between the initial concentration (Cᵢ) and the equilibrium concentration (Cₑ) in the solution.

-

Adsorption Isotherm: Plot the amount of ametryn adsorbed per unit of soil (Cₛ) against the equilibrium concentration in the solution (Cₑ). Fit the data to adsorption models like the Freundlich or Langmuir isotherms to determine the adsorption coefficient (Kd or Kf). [19] * Calculate Kₒc: Normalize the adsorption coefficient for the soil's organic carbon content: Kₒc = (Kd / %OC) * 100.

-

Caption: Workflow for a batch equilibrium adsorption/desorption experiment.

References

-

EXTOXNET PIP - AMETRYN - Oregon State University. (n.d.). Oregon State University. Retrieved from [Link]

-

Ametryn (Ref: G 34162). (n.d.). University of Hertfordshire. Retrieved from [Link]

-

Sorption and desorption of ametryn in different types of soils. (2019). ResearchGate. Retrieved from [Link]

-

Toxicity Studies of Ametryne to Land and Aquatic Organisms. (n.d.). Retrieved from [Link]

-

Leaching and persistence of ametryn and atrazine in red-yellow latosol. (2016). PubMed. Retrieved from [Link]

-

Ametryn. (n.d.). PubChem. Retrieved from [Link]

-

Effect of Ametryn Herbicide and Soil Organic Matter Content on Weed Growth, Herbicide Persistence, and Yield of Sweet Corn (Zea mays). (2022). MDPI. Retrieved from [Link]

-

Ametryn - Preliminary Human Health Risk Assessment for Registration Review. (n.d.). Regulations.gov. Retrieved from [Link]

-

Adsorption and Desorption of Ametryn in Paddy Field and Irrigation Canal Soil. (2023). AIP Publishing. Retrieved from [Link]

-